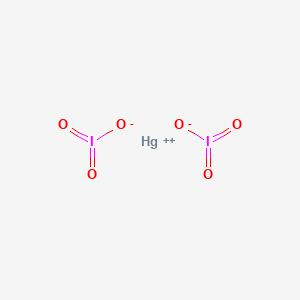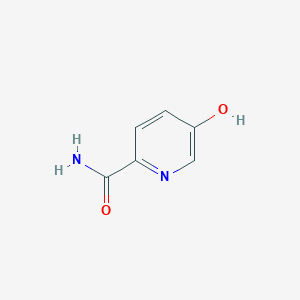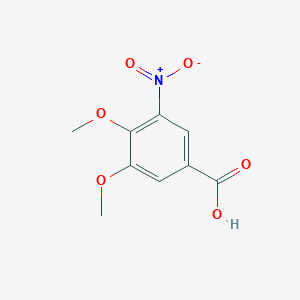
Ácido 3,4-Dimetoxi-5-nitrobenzoico
Descripción general
Descripción
3,4-Dimethoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol . It is characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and pigments
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that nitrobenzoic acids can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Pharmacokinetics
The compound’s solubility in water and other solvents can impact its bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting corrosion in an acidic setting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethoxy-5-nitrobenzoic acid . For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
3,4-Dimethoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 3,4-Dimethoxy-5-nitrobenzoic acid and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved. Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of 3,4-Dimethoxy-5-nitrobenzoic acid on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For example, 3,4-Dimethoxy-5-nitrobenzoic acid can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This modulation can lead to changes in gene expression, affecting the production of cytokines and other inflammatory mediators . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3,4-Dimethoxy-5-nitrobenzoic acid exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450, through direct binding interactions. This inhibition can lead to changes in the metabolic processing of substrates by these enzymes. Additionally, 3,4-Dimethoxy-5-nitrobenzoic acid can influence gene expression by modulating transcription factors such as NF-κB. This modulation occurs through the interaction of the compound with signaling molecules that regulate the activity of these transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxy-5-nitrobenzoic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the effects of 3,4-Dimethoxy-5-nitrobenzoic acid on cellular function can persist, with some changes in gene expression and enzyme activity being maintained over time .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxy-5-nitrobenzoic acid in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
3,4-Dimethoxy-5-nitrobenzoic acid is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to changes in the metabolic flux of various substrates, affecting the levels of metabolites and the overall metabolic state of the cell. Additionally, this compound can influence the activity of cofactors involved in redox reactions, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxy-5-nitrobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to transporters involved in oxidative stress responses can lead to the targeted delivery of 3,4-Dimethoxy-5-nitrobenzoic acid to specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxy-5-nitrobenzoic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. The localization of 3,4-Dimethoxy-5-nitrobenzoic acid can impact its activity, with different effects observed depending on the compartment in which it is localized .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,4-dimethoxybenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: In industrial settings, the production of 3,4-dimethoxy-5-nitrobenzoic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Comparación Con Compuestos Similares
- 3,4-Dimethoxybenzoic acid
- 5-Nitrovanillin
- 4,5-Dimethoxy-2-nitrobenzoic acid
Comparison: 3,4-Dimethoxy-5-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups on the benzoic acid core. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 5-nitrovanillin lacks the carboxylic acid group, which affects its solubility and reactivity .
Propiedades
IUPAC Name |
3,4-dimethoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSKXYALDGGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620251 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91004-48-7 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
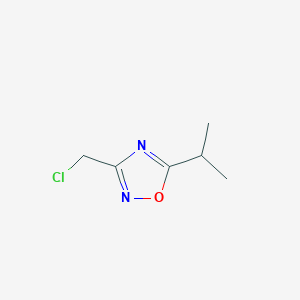


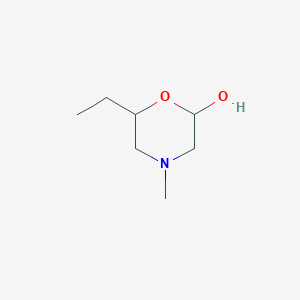

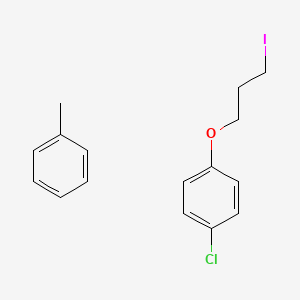

![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)



